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Compound of Interest

Compound Name: Bms 345541

Cat. No.: B1667203

An In-depth Examination of a Selective IKK Inhibitor for Researchers and Drug Development
Professionals

BMS-345541 is a potent and selective, allosteric inhibitor of the IkB kinase (IKK) complex, a
critical node in the NF-kB signaling pathway. This pathway plays a central role in regulating
immune and inflammatory responses, cell proliferation, and survival. Dysregulation of the NF-
KB pathway is implicated in a variety of diseases, including inflammatory disorders and cancer.
BMS-345541 has emerged as a valuable chemical probe for studying the physiological and
pathological roles of IKK and the NF-kB pathway, and as a lead compound for the development
of novel therapeutics. This technical guide provides a comprehensive overview of the
discovery, mechanism of action, biological activity, and chemical synthesis of BMS-345541.

Discovery of a Selective IKK Inhibitor

BMS-345541, chemically known as 4-(2'-aminoethyl)amino-1,8-dimethylimidazo[1,2-
aJquinoxaline, was identified by Bristol-Myers Squibb as a selective inhibitor of the catalytic
subunits of IKK. The discovery process involved screening a chemical library for compounds
that could block the phosphorylation of IkBa, a key step in the activation of the NF-kB pathway.
This led to the identification of a novel class of imidazoquinoxaline compounds with potent IKK
inhibitory activity.

Further optimization of this chemical series led to the discovery of BMS-345541, which
demonstrated high selectivity for the IKK complex over a panel of 15 other kinases.[1] This
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selectivity is a crucial attribute for a chemical probe or a therapeutic agent, as it minimizes off-
target effects.

Mechanism of Action: Allosteric Inhibition of IKK

BMS-345541 exerts its inhibitory effect through a unique allosteric mechanism.[1] Unlike ATP-
competitive inhibitors that bind to the active site of the kinase, BMS-345541 binds to a distinct,
allosteric site on the IKKa and IKK[ subunits.[1] This binding event induces a conformational
change in the enzyme, which in turn affects the active site and prevents the phosphorylation of
its substrate, IKBa.

Kinetic studies have shown that BMS-345541 binds in a mutually exclusive manner with
respect to a peptide substrate, but not with respect to ATP.[1] This further supports the
allosteric mode of inhibition. A proposed binding model suggests that BMS-345541 interacts
with similar allosteric sites on both IKK-1 and IKK-2, but this interaction has differential effects
on the active sites of the two subunits.[1]
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Caption: IKK-NF-kB signaling pathway and the inhibitory action of BMS-345541.
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Biological Activity of BMS-345541

BMS-345541 has demonstrated significant biological activity in a variety of in vitro and in vivo
models. Its ability to selectively inhibit IKK and consequently block NF-kB activation makes it a
potent anti-inflammatory and anti-cancer agent.

In Vitro Activity

The in vitro inhibitory activity of BMS-345541 against the IKK catalytic subunits and its effects
on cellular functions are summarized in the table below.

Target/Assay Cell Line IC50 Value Reference
IKK-1 (cell-free) - 4 uM [1]
IKK-2 (cell-free) - 0.3 uM [1]
IkBa Phosphorylation THP-1 4 uM [1]
LPS-stimulated TNFa

, THP-1 1-5 uM [1]
production
LPS-stimulated IL-1(3

_ THP-1 1-5 uM [1]
production
LPS-stimulated IL-6

, THP-1 1-5 uM [1]
production
LPS-stimulated IL-8

, THP-1 1-5 pM [1]
production
Melanoma Cell SK-MEL-5, A375, Hs Concentration-
Proliferation 294T dependent inhibition

In Vivo Activity

BMS-345541 has shown excellent pharmacokinetic properties and in vivo efficacy in various
animal models of disease.
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Disease Model Animal Dosing Key Findings Reference
Dose-

LPS-induced ) Peroral dependently

. . Mice L . [1]

inflammation administration inhibited serum

TNFa production

Dose-
dependently
reduced disease
Collagen- ) 10-100 mg/kg, o
- Mice incidence and [2]
Induced Arthritis p.o. )
severity, blocked
inflammation and

joint destruction

Inhibited tumor
growth of SK-
MEL-5, A375,
Mice 75 mg/kg, p.o. and Hs 294T [3]
tumors by 86%,
69%, and 67%

respectively

Melanoma

Xenograft

Reduced tumor
Breast Cancer ) ] growth and
Mice 25 mg/kg, i.p. [4]
Xenograft prolonged

survival

Experimental Protocols
IKK Inhibition Assay (Cell-Free)

The inhibitory activity of BMS-345541 on IKK-1 and IKK-2 can be determined using a cell-free
kinase assay. Recombinant IKK-1 or IKK-2 is incubated with a substrate, such as a GST-IKBa
fusion protein, in the presence of ATP and various concentrations of the inhibitor. The extent of
substrate phosphorylation is then measured, typically by detecting the incorporation of
radiolabeled phosphate from [y-32P]ATP or by using a specific antibody that recognizes the
phosphorylated form of the substrate. The IC50 value is calculated as the concentration of the
inhibitor that causes a 50% reduction in kinase activity.
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Cellular IkBa Phosphorylation Assay

To assess the cellular activity of BMS-345541, a cell-based assay that measures the
phosphorylation of IkBa can be employed. A suitable cell line, such as the human monocytic
cell line THP-1, is pre-incubated with varying concentrations of BMS-345541 before being
stimulated with an NF-kB activator, such as tumor necrosis factor-a (TNF-a) or
lipopolysaccharide (LPS). Following stimulation, cell lysates are prepared and subjected to
Western blot analysis using an antibody specific for phosphorylated IkBa. The intensity of the
phosphorylated IkBa band is quantified to determine the extent of inhibition by BMS-345541,
and the IC50 value is calculated.
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Caption: A simplified workflow for the discovery of BMS-345541.
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Chemical Synthesis of BMS-345541

The chemical synthesis of BMS-345541 has been reported to start from 4,5-dihydro-1,8-
dimethylimidazo[1,2-a]quinoxalin-4-one-2-carboxylic acid. While a detailed step-by-step
protocol from this specific starting material is not readily available in the public domain, a
plausible synthetic route can be inferred based on the structure of the final compound and
general organic chemistry principles. The synthesis likely involves a decarboxylation step
followed by a nucleophilic aromatic substitution or a related amination reaction.

A general outline of a potential synthetic approach is presented below. Please note that this is a
proposed pathway and the actual experimental conditions may vary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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